molecular formula C8H8BrFO B6262410 1-(3-bromophenyl)-2-fluoroethan-1-ol CAS No. 1784354-70-6

1-(3-bromophenyl)-2-fluoroethan-1-ol

Cat. No. B6262410
CAS RN: 1784354-70-6
M. Wt: 219.1
InChI Key:
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Description

1-(3-Bromophenyl)-2-fluoroethan-1-ol, also known as 3-bromophenyl-2-fluoroethanol, is an organic compound with a molecular formula of C7H7BrF. It is a colorless, volatile liquid with a low boiling point and a strong, sweet odor. It is used in a variety of applications, including pharmaceuticals, agrochemicals, food additives, and industrial solvents.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(1-(3-bromophenyl)-2-fluoroethan-1-oll)-2-fluoroethan-1-ol in laboratory experiments include its low boiling point, its low volatility, and its low toxicity. It is also relatively easy to synthesize and is relatively inexpensive. The main limitation of using this compound in laboratory experiments is that it is not very soluble in water, which can limit its use in some applications.

Future Directions

The future directions for 1-(1-(3-bromophenyl)-2-fluoroethan-1-oll)-2-fluoroethan-1-ol research include further studies of its biochemical and physiological effects, as well as its potential applications in pharmaceuticals, agrochemicals, food additives, and industrial solvents. Additionally, further research into its mechanism of action and its potential interactions with proteins and other molecules could lead to new insights into its use in laboratory experiments. Finally, further research into its solubility and reactivity could lead to new applications in a variety of fields.

Synthesis Methods

The synthesis of 1-(1-(3-bromophenyl)-2-fluoroethan-1-oll)-2-fluoroethan-1-ol involves the reaction of 3-bromophenol and 2-fluoroethanol in the presence of an acid catalyst. The reaction is typically carried out in a two-step process. In the first step, 3-bromophenol is reacted with 2-fluoroethanol in the presence of an acid catalyst, such as sulfuric acid, to form an intermediate product. In the second step, the intermediate product is then heated to form the desired product.

Scientific Research Applications

1-(1-(3-bromophenyl)-2-fluoroethan-1-oll)-2-fluoroethan-1-ol is used in a variety of scientific research applications. It has been used in studies of the structure and function of proteins, as well as in studies of the metabolism of drugs and other compounds. It has also been used as a model compound to study the properties of other compounds, such as solubility and reactivity.

Biochemical Analysis

Biochemical Properties

1-(3-Bromophenyl)-2-fluoroethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, affecting neurotransmission and potentially leading to various physiological effects.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . Additionally, it can affect the expression of genes involved in antioxidant defense mechanisms, further impacting cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine and resulting in prolonged neurotransmitter activity . This binding interaction is crucial for understanding the compound’s pharmacological effects and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can lead to toxic or adverse effects, including oxidative stress, cellular damage, and disruption of metabolic pathways . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including demethylation, dehydrogenation, and conjugation with glucuronide and sulfate metabolites . These metabolic processes influence the compound’s bioavailability, distribution, and elimination, ultimately affecting its biological activity and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological effects and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-bromophenyl)-2-fluoroethan-1-ol involves the conversion of 3-bromophenylacetic acid to the corresponding acid chloride, which is then reacted with 2-fluoroethanol to yield the desired product.", "Starting Materials": [ "3-bromophenylacetic acid", "thionyl chloride", "2-fluoroethanol", "triethylamine", "diethyl ether", "sodium bicarbonate", "brine" ], "Reaction": [ "1. Dissolve 3-bromophenylacetic acid in dry diethyl ether.", "2. Add thionyl chloride dropwise to the solution while stirring at room temperature.", "3. Continue stirring for 1 hour at room temperature.", "4. Evaporate the solvent under reduced pressure to obtain the acid chloride.", "5. Dissolve the acid chloride in dry diethyl ether.", "6. Add triethylamine dropwise to the solution while stirring at room temperature.", "7. Add 2-fluoroethanol dropwise to the solution while stirring at room temperature.", "8. Continue stirring for 24 hours at room temperature.", "9. Add saturated sodium bicarbonate solution to the reaction mixture.", "10. Extract the product with diethyl ether.", "11. Wash the organic layer with brine.", "12. Dry the organic layer over anhydrous sodium sulfate.", "13. Evaporate the solvent under reduced pressure to obtain the desired product." ] }

CAS RN

1784354-70-6

Molecular Formula

C8H8BrFO

Molecular Weight

219.1

Purity

0

Origin of Product

United States

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